3-(Aminomethyl)-5-iodopyridin-2(1H)-one
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Overview
Description
3-(Aminomethyl)-5-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 3-position, an iodide at the 5-position, and a carbonyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one typically involves the iodination of 3-(Aminomethyl)pyridine followed by the introduction of the carbonyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodide at the 5-position. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-iodopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodide can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-iodopyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodide can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carbonyl group can also participate in nucleophilic addition reactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the iodide and carbonyl groups, making it less reactive in certain chemical reactions.
5-Iodo-2-pyridone: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
3-(Aminomethyl)-5-bromopyridin-2(1H)-one: Similar structure but with a bromide instead of an iodide, leading to different reactivity and biological activity.
Uniqueness
3-(Aminomethyl)-5-iodopyridin-2(1H)-one is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and biological interactions. The presence of the iodide enhances its reactivity compared to similar compounds with other halides .
Properties
Molecular Formula |
C6H7IN2O |
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Molecular Weight |
250.04 g/mol |
IUPAC Name |
3-(aminomethyl)-5-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10) |
InChI Key |
JOFWVGANMVQWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1I)CN |
Origin of Product |
United States |
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